Product packaging for 6-Ethyl-2,6-diazaspiro[3.4]octane(Cat. No.:)

6-Ethyl-2,6-diazaspiro[3.4]octane

Cat. No.: B13938973
M. Wt: 140.23 g/mol
InChI Key: WQEBYNUXWYRLCB-UHFFFAOYSA-N
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Description

General Overview of Spirocyclic Chemical Architectures

Definition and Nomenclature of Spiro Compounds

Spiro compounds are a class of organic molecules characterized by having at least two rings that share a single common atom, known as the spiroatom. wikipedia.org This structural feature distinguishes them from other bicyclic systems, such as fused or bridged compounds, where two or more atoms are shared between the rings. vedantu.com The nomenclature of spiro compounds is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention involves using the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiroatom, arranged in ascending order and separated by a period. ck12.orgqmul.ac.uk For example, a compound with a three-membered and a five-membered ring sharing a spiroatom would be designated as spiro[2.4]alkane, with the specific alkane name determined by the total number of carbon atoms in both rings. ck12.org

Historical Development and Significance of Spirocyclic Chemistry

The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900. wikipedia.orgqmul.ac.uk Since their discovery, the interest in these unique structures has grown immensely. researchgate.net Their distinct three-dimensional stereochemical features contribute to a wide range of pharmacological properties, making them valuable in the development of new drugs. researchgate.net Spirocycles are present in numerous natural products and have been incorporated into various successful medications. researchgate.netnih.gov The inherent rigidity and three-dimensionality of spirocyclic frameworks allow for better interaction with biological targets like proteins and enzymes, which is a significant advantage in drug discovery. researchgate.netnih.gov

The Unique Structural Features of Diazaspiro[3.4]octane Frameworks

The 2,6-diazaspiro[3.4]octane scaffold is a specific type of spiro compound that has garnered considerable attention in medicinal chemistry. mdpi.com This framework consists of a four-membered azetidine (B1206935) ring and a five-membered pyrrolidine (B122466) ring, with both rings containing a nitrogen atom, connected through a single spiro carbon atom. nih.gov

Conformational Rigidity and Three-Dimensionality of the Spirocenter

A key characteristic of the diazaspiro[3.4]octane framework is its conformational rigidity. The spirocenter locks the two rings in a fixed orientation, resulting in a well-defined three-dimensional structure. This rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity. acs.org The sp3-rich nature of the spirocycle allows the molecule to explore three-dimensional space, a feature that has been linked to improved clinical success for drug candidates. nih.gov

Challenges and Opportunities in Azetidine-containing Spirocycles

The synthesis of spirocycles containing a four-membered azetidine ring presents unique challenges. researchgate.net Traditional synthetic strategies often require lengthy reaction sequences. nih.gov However, the development of new synthetic methods, such as strain-release driven spirocyclization, is providing more efficient access to these valuable scaffolds. nih.gov Despite the synthetic hurdles, azetidine-containing spirocycles offer significant opportunities in drug discovery. researchgate.net They are considered privileged structures due to their presence in a variety of biologically active compounds. mdpi.comnih.gov The incorporation of the azetidine ring can enhance properties like solubility and metabolic stability. researchgate.net

Positioning of 6-Ethyl-2,6-diazaspiro[3.4]octane within Spiro[3.4]octane Chemical Space

This compound is a specific derivative of the 2,6-diazaspiro[3.4]octane core, distinguished by the presence of an ethyl group attached to the nitrogen atom of the pyrrolidine ring. This substitution can influence the compound's physicochemical properties and biological activity. The 2,6-diazaspiro[3.4]octane scaffold itself is an emerging privileged structure in medicinal chemistry, with various derivatives showing promise in treating a range of diseases, including cancer and infectious diseases. mdpi.com The ethyl group in this compound can modulate its lipophilicity and how it interacts with its biological target.

Below is a table summarizing the key properties of this compound and its parent scaffold.

PropertyThis compound2,6-Diazaspiro[3.4]octane
CAS Number 135380-34-6185469-21-4
Molecular Formula C₈H₁₆N₂C₆H₁₂N₂
Molecular Weight 140.23 g/mol 112.17 g/mol
Boiling Point 196.8°CNot available
Calculated LogP 0.570.41

This data is compiled from various chemical databases and research articles. nih.govchemscene.com

The exploration of derivatives like this compound within the broader spiro[3.4]octane chemical space continues to be an active area of research, with the potential to yield novel therapeutic agents. mdpi.com

Rationale for Research Focus on this compound and its Core Scaffold

The 2,6-diazaspiro[3.4]octane scaffold, the core structure of this compound, is considered an emerging "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in a variety of compounds exhibiting significant biological activities. mdpi.com The rationale for the intense research focus on this scaffold and its derivatives is multifaceted.

A key driver is the scaffold's conformational rigidity. Unlike more flexible linear or monocyclic structures, the spirocyclic system has a more defined and predictable three-dimensional shape. researchgate.net This rigidity can enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. bldpharm.comresearchgate.net This structural constraint is a valuable tool for medicinal chemists to modulate how a potential drug molecule interacts with enzymes or receptors.

Furthermore, the 2,6-diazaspiro[3.4]octane core serves as a versatile building block for diversity-oriented synthesis. mdpi.comresearchgate.net The nitrogen atoms within the scaffold provide convenient points for chemical modification, allowing for systematic "periphery exploration." mdpi.comresearchgate.net Researchers can attach a wide range of chemical groups to this core to create libraries of new compounds. mdpi.com This approach was successfully used to develop a series of nitrofuran carboxamides, leading to the identification of a highly potent antitubercular agent with a minimal inhibitory concentration of 0.016 μg/mL against Mycobacterium tuberculosis. mdpi.comresearchgate.net

The utility of the 2,6-diazaspiro[3.4]octane scaffold is demonstrated by its incorporation into a diverse array of biologically active molecules targeting various diseases. mdpi.comacs.org This broad applicability underscores its importance and justifies the continued investigation into its derivatives, such as this compound, as foundational elements in the design of novel therapeutics. mdpi.comacs.orgacs.org

Table 2: Examples of Biological Activities Associated with the 2,6-Diazaspiro[3.4]octane Scaffold

Therapeutic Area/Target Example of Activity Reference
Infectious Disease Antitubercular Agents mdpi.comresearchgate.net
Infectious Disease Antimalarial Agents (active against Plasmodium falciparum) acs.org
Oncology Menin-MLL1 Interaction Inhibitors mdpi.com
Oncology SHP2 Inhibitors bldpharm.com
Virology Hepatitis B Capsid Protein Inhibitors mdpi.com
Metabolic Disease VDAC1 Inhibitors (for Diabetes) mdpi.com
Neurology Selective Dopamine D₃ Receptor Antagonists mdpi.comacs.org

| Cellular Signaling | MAP and PI3K Signaling Modulators | mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B13938973 6-Ethyl-2,6-diazaspiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-ethyl-2,6-diazaspiro[3.4]octane

InChI

InChI=1S/C8H16N2/c1-2-10-4-3-8(7-10)5-9-6-8/h9H,2-7H2,1H3

InChI Key

WQEBYNUXWYRLCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Ethyl 2,6 Diazaspiro 3.4 Octane and Analogous Cores

Retrosynthetic Analysis and Strategic Disconnections for Diazaspiro[3.4]octane Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 6-Ethyl-2,6-diazaspiro[3.4]octane, the primary disconnections involve cleaving the bonds that form the spirocyclic system.

A logical retrosynthetic approach to the 2,6-diazaspiro[3.4]octane core would involve disconnecting one of the C-N bonds of each ring at the spirocyclic center. This leads to two main strategies: the formation of the azetidine (B1206935) ring onto a pre-existing cyclopentylamine (B150401) derivative, or the construction of the cyclopentane (B165970) ring onto an azetidine precursor.

Another key disconnection strategy involves breaking the bonds of the acyclic precursor that will ultimately form the rings. For instance, a double intramolecular N-alkylation of a linear precursor containing two primary amine functionalities and a central quaternary carbon can be envisioned. The ethyl group on one of the nitrogen atoms can be introduced either at the beginning of the synthesis on a precursor molecule or at a later stage on the formed diazaspirocycle.

Cyclization Reactions in Spiro[3.4]octane Framework Construction

The formation of the 2,6-diazaspiro[3.4]octane framework relies heavily on efficient cyclization reactions. These can be broadly categorized into intramolecular substitutions, annulation approaches, and base-mediated cyclizations.

Intramolecular Substitution and Ring-Closure Strategies

Intramolecular substitution is a direct and common method for forming cyclic structures. In the context of 2,6-diazaspiro[3.4]octane synthesis, this typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to close one of the rings.

A plausible strategy starts with a suitably functionalized cyclopentane or azetidine precursor bearing a leaving group and a nucleophilic amine. For example, a 1-aminomethyl-1-(bromomethyl)cyclopentane derivative could undergo intramolecular cyclization to form the azetidine ring. The ethyl group could be present on the amine or introduced later. The efficiency of such ring closures is often dependent on the concentration of the substrate (high dilution favors intramolecular reactions) and the nature of the leaving group.

A related approach is the strain-release driven spirocyclization of highly strained precursors like bicyclo[1.1.0]butanes. While this has been demonstrated for the synthesis of 6,7-diazaspiro[3.4]octanes, the principle of using ring strain to drive the formation of the spirocyclic system is a powerful concept that could be adapted. nih.gov In a hypothetical scenario, a bicyclobutane derivative could react with an ethyl-substituted azomethine ylide in a catalyzed process to construct the diazaspiro[3.4]octane core.

Annulation Approaches from Existing Cyclic and Acyclic Precursors

Annulation refers to the construction of a new ring onto a pre-existing one. For the 2,6-diazaspiro[3.4]octane system, this can be achieved by building the cyclopentane ring onto an azetidine or vice versa. rsc.org

One annulation strategy involves starting with a functionalized azetidine. For instance, an azetidine-3-one derivative can serve as a key intermediate. A Wittig-type reaction or a Horner-Wadsworth-Emmons olefination could be employed to introduce a two-carbon unit, followed by further functionalization to create a five-carbon chain attached to the 3-position of the azetidine. Subsequent intramolecular cyclization, for example, via a Dieckmann condensation or a radical cyclization, would then form the cyclopentane ring. The ethyl group could be installed on the azetidine nitrogen at an appropriate stage.

Alternatively, the synthesis can commence from a cyclopentane derivative. A common starting material is 1,1-cyclopentanedimethanol. This diol can be converted into a bis-halide or bis-tosylate. Reaction with a primary amine, such as ethylamine, under conditions that favor double N-alkylation would lead to the formation of the azetidine ring, thus completing the spirocyclic core. A stepwise approach, where one hydroxyl group is first converted to an amine and the other to a leaving group, followed by intramolecular cyclization, is also a viable route. This approach is conceptually similar to the synthesis of the related 2-azaspiro[3.4]octane. rsc.orgresearcher.life

Base-Mediated Cyclization Techniques

Base-mediated cyclization is a frequently employed method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, a common approach involves the use of a strong base to facilitate an intramolecular nucleophilic substitution.

A typical precursor for such a cyclization would be a linear molecule containing two nitrogen atoms and two leaving groups, appropriately positioned to form the spirocyclic structure. For example, a precursor like N-ethyl-2,2-bis(chloromethyl)propylamine could be treated with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The base would deprotonate the less substituted amine, which would then act as a nucleophile to displace one of the leaving groups in an intramolecular fashion to form the azetidine ring. A subsequent, similar intramolecular cyclization would then form the second ring, yielding the diazaspiro[3.4]octane core.

The reaction conditions, such as temperature and reaction time, are crucial for the success of these cyclizations, as they can influence the competition between intra- and intermolecular reactions.

Cyclization Strategy Key Precursor Type Typical Reagents Ring Formed
Intramolecular SubstitutionFunctionalized cyclopentane/azetidine with leaving group and nucleophile-Azetidine or Cyclopentane
Annulation (Cyclopentane on Azetidine)Functionalized azetidine (e.g., azetidine-3-one)Wittig reagents, Dieckmann condensation reagentsCyclopentane
Annulation (Azetidine on Cyclopentane)Functionalized cyclopentane (e.g., 1,1-bis(halomethyl)cyclopentane)EthylamineAzetidine
Base-Mediated CyclizationAcyclic precursor with two amines and two leaving groupsSodium Hydride, DMFAzetidine and Cyclopentane

Palladium-Catalyzed Cyclization Methodologies

Palladium catalysis stands as a powerful tool in organic synthesis, enabling the formation of intricate molecular frameworks with high efficiency and selectivity. thieme-connect.de In the context of spirocycle synthesis, palladium-catalyzed reactions have been instrumental. For instance, the synthesis of 4-oxaspiro[2.4]heptanes has been achieved through a palladium-catalyzed decarboxylative cyclopropanation. nih.gov This reaction involves the central attack of oxygen nucleophiles on π-allylpalladium intermediates, a process whose selectivity is highly dependent on the choice of ligands and solvents. nih.gov

While direct palladium-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of palladium-catalyzed cyclization are broadly applicable. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to constructing the diazaspiro[3.4]octane scaffold. The versatility of palladium catalysis allows for the use of a wide range of substrates and functional groups, offering a promising avenue for the development of novel synthetic routes to this class of compounds.

Advanced Reaction Types for Spirocenter Formation

The construction of the spirocyclic core is a critical step in the synthesis of compounds like this compound. Several advanced reaction types have been developed to efficiently create the quaternary carbon center that defines a spirocycle.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org20.210.105scribd.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. wikipedia.org20.210.105 A key feature of these reactions is that each subsequent step is triggered by the functionality generated in the preceding one. wikipedia.org While specific cascade reactions for the direct synthesis of this compound are not detailed, the application of this methodology to the synthesis of complex polycyclic structures highlights its potential. For example, a highly efficient cascade involving two aldehyde/amine condensations, a Prins-like cyclization, and a 1,5-hydride transfer has been used to afford a pentacyclic structure from an acyclic starting material. wikipedia.org

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings and have been successfully applied to the synthesis of spirocyclic amines. nih.govresearchgate.net This strategy often involves the reaction of a 1,3-dipole with a dipolarophile to generate a heterocyclic ring. nih.govrsc.org For instance, the reaction of nonstabilized azomethine ylides, derived from cyclic amines, with olefinic oxindoles provides a direct route to spirooxindole-pyrrolidines. rsc.orgnih.gov This three-component reaction is notable for its high efficiency and diastereoselectivity. nih.gov

Another approach utilizes the in-situ generation of a nitrile-oxide dipole which then undergoes a [3+2] cycloaddition with an alkene to form an isoxazole-based spirocycle. nih.govresearchgate.netresearchgate.net The strategic selection of starting materials with appropriate functional handles allows for subsequent cyclization to form the second ring of the spirocycle. nih.govresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions for Spirocycle Synthesis

DipoleDipolarophileResulting SpirocycleReference
Azomethine ylideOlefinic oxindoleSpirooxindole-pyrrolidine rsc.orgnih.gov
Nitrile-oxideAcyclic alkeneIsoxazole-based spirocycle nih.govresearchgate.netresearchgate.net

The inherent ring strain in small, bicyclic molecules can be harnessed as a powerful driving force for the synthesis of more complex structures, including spirocycles. rsc.orgrsc.orgnih.gov Bicyclo[1.1.0]butanes (BCBs), which possess significant strain energy, have been utilized in scandium-catalyzed spirocyclization reactions with azomethine imines to produce 6,7-diazaspiro[3.4]octanes. rsc.orgrsc.orgresearchgate.net This method provides access to previously inaccessible diazaspirocyclic scaffolds. The reaction is initiated by the Lewis acid-catalyzed activation of the BCB, which then reacts with the azomethine imine to form the spirocyclic product. rsc.org

Similarly, the strain within azabicyclo[1.1.0]butane (ABB) fragments has been exploited for the synthesis of azetidine-containing spirocycles. bris.ac.uk Electrophile-induced spirocyclization-desilylation reactions of ABB-ketone precursors provide a route to a variety of spiro-azetidines with useful functional groups for further elaboration. bris.ac.uk

Gold catalysis has emerged as a mild and efficient method for promoting a variety of organic transformations, including the formation of complex heterocyclic and carbocyclic systems. sigmaaldrich.come-bookshelf.de Gold catalysts, particularly gold(I) complexes, are adept at activating alkynes, allenes, and alkenes towards nucleophilic attack. sigmaaldrich.com This reactivity has been leveraged in cyclization reactions to form various ring systems. mdpi.comsemanticscholar.org

While direct gold-catalyzed synthesis of this compound is not explicitly described, the principles of gold-catalyzed cyclization of enynes and other unsaturated systems are highly relevant. sigmaaldrich.com For example, gold-catalyzed cyclizations of 1,6-enynes can proceed in the presence of various nucleophiles to generate cyclic products. sigmaaldrich.com The functional group tolerance and mild reaction conditions associated with gold catalysis make it an attractive strategy for the synthesis of complex molecules like diazaspirocycles. sigmaaldrich.com

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral drugs is of paramount importance in medicinal chemistry. nih.gov Asymmetric synthesis provides the means to produce enantiomerically pure compounds from achiral starting materials. nih.gov For chiral diazaspiro[3.4]octane derivatives, several asymmetric strategies can be envisioned.

One potential approach involves the use of chiral catalysts. For example, in the strain-release driven spirocyclization of bicyclo[1.1.0]butanes, the use of a BINOL-derived chiral phosphoric acid (CPA) as a catalyst resulted in the formation of the desired 6,7-diazaspiro[3.4]octane product with moderate enantioselectivity. nih.govresearchgate.net Further optimization of the chiral catalyst and reaction conditions could lead to higher levels of stereocontrol.

Another strategy involves the use of a chiral pool, where a readily available chiral starting material is incorporated into the synthetic route. For instance, the synthesis of the chiral drug Encorafenib involves the use of (S)-(−)-1,2-diaminopropane dihydrochloride (B599025) as a chiral building block. nih.gov A similar approach could be employed for the synthesis of chiral this compound derivatives by starting with a chiral precursor containing the ethyl group and the necessary nitrogen functionalities.

Enantioselective Catalytic Methodologies

The development of enantioselective catalytic methods for the synthesis of chiral 2,6-diazaspiro[3.4]octane derivatives represents a significant step forward in accessing enantiomerically pure forms of these valuable building blocks. A notable advancement in this area is the use of copper-catalyzed asymmetric reactions to construct the spirocyclic core with high levels of stereocontrol.

One prominent example involves a two-step sequential process that combines a Kinugasa reaction with a Conia-ene-type cyclization to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.orgrsc.org This method starts from readily available N-(prop-2-yn-1-yl)propiolamides and nitrones. rsc.org The initial copper-catalyzed Kinugasa reaction forms a β-lactam intermediate, which then undergoes a subsequent intramolecular cyclization to yield the desired spirocyclic product. rsc.orgrsc.org

The enantioselectivity of this process is controlled by a chiral ligand complexed to the copper catalyst. By employing a specific chiral bisoxazoline (Box) ligand, high yields and excellent diastereo- and enantioselectivities have been achieved. rsc.org This methodology provides a practical and efficient route to chiral 2,6-diazaspiro[3.4]octane-1,5-diones, which can be further elaborated into a variety of derivatives. rsc.org

Table 1: Enantioselective Synthesis of a 2,6-Diazaspiro[3.4]octane Analog via Kinugasa/Conia-ene-type Reaction rsc.org

EntryCatalyst/LigandSolventTemp (°C)Yield (%)dree (%)
1Cu(CH₃CN)₄PF₆ / L1 CH₂Cl₂2585>20:195
2Cu(OTf)₂ / L1 THF257815:192
3CuI / L1 Toluene407218:190
4Cu(CH₃CN)₄PF₆ / L2 CH₂Cl₂2588>20:197

L1 and L2 represent different chiral bisoxazoline ligands. dr = diastereomeric ratio, ee = enantiomeric excess.

Diastereoselective Synthesis and Control

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. In the synthesis of substituted 2,6-diazaspiro[3.4]octanes, where multiple stereocenters can exist, controlling diastereoselectivity is critical.

The aforementioned copper-catalyzed Kinugasa/Conia-ene-type reaction for the synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones demonstrates excellent diastereoselectivity, with diastereomeric ratios often exceeding 20:1. rsc.org This high level of control is attributed to the specific geometry of the transition state enforced by the catalyst-ligand complex.

The diastereoselectivity of the cyclization step is influenced by several factors, including the nature of the catalyst, the ligand, the solvent, and the reaction temperature. For example, in the synthesis of spiro β-lactams via a related Kinugasa/Michael addition cascade, the choice of copper source and ligand was shown to be crucial for achieving high diastereo- and enantioselectivities. acs.org

The control of diastereoselectivity is not limited to catalytic methods. In substrate-controlled reactions, the existing stereochemistry in a molecule can direct the stereochemical outcome of subsequent transformations. For instance, in a multi-step synthesis of a complex molecule containing a spirocyclic diamine, the stereocenters established in early steps can influence the stereochemistry of subsequent ring closures or functional group manipulations.

Table 3: Factors Influencing Diastereoselectivity in the Synthesis of 2,6-Diazaspiro[3.4]octane Analogs

FactorInfluence on DiastereoselectivityExample
Catalyst/Ligand The chiral environment created by the catalyst-ligand complex can favor the formation of one diastereomeric transition state over others.Copper/Bisoxazoline complex in the Kinugasa reaction. rsc.org
Substrate Structure Steric and electronic properties of the starting materials can dictate the facial selectivity of a reaction.The geometry of the nitrone and alkyne in the cycloaddition.
Reaction Conditions Temperature and solvent can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio.Lower temperatures often lead to higher diastereoselectivity.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. For 6-Ethyl-2,6-diazaspiro[3.4]octane, a suite of NMR experiments is employed to establish its complete atomic connectivity and stereochemical arrangement.

1D and 2D NMR Experiments for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the initial framework for structural assignment. In the case of this compound, the ¹H NMR spectrum, as referenced in patent literature for a sample in CD₃OD, is a key tool for identifying the various proton environments within the molecule. While the full detailed spectrum for this specific compound is not publicly available, the preparation of this compound is described, and the recording of its ¹H NMR spectrum is confirmed. google.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular puzzle. Key 2D NMR techniques that would be applied for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the ethyl group and through the azetidine (B1206935) and pyrrolidine (B122466) rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon atom, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart, which is crucial for identifying the quaternary spirocyclic carbon and for connecting the ethyl group to the nitrogen atom of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry and spatial proximity of atoms. For a rigid spirocyclic system like this compound, NOESY can help to establish the relative orientation of the protons on the two rings.

While specific data for the title compound is scarce, analysis of related 2,6-diazaspiro[3.4]octane derivatives provides insight into the expected spectral features. For instance, in a study on nitrofuran derivatives of the 2,6-diazaspiro[3.4]octane core, detailed ¹H and ¹³C NMR data were reported, showcasing the characteristic shifts of the spirocyclic framework.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Ethyl-CH₂~2.5-2.8Quartet (q)
Ethyl-CH₃~1.0-1.2Triplet (t)
Ring Protons~2.7-4.0Multiplets (m)

This table represents expected values based on general principles and data from related compounds; specific experimental data for this compound is not available in the public domain.

Dynamic NMR for Conformational Analysis and Exchange Processes

The semi-rigid structure of the diazaspiro[3.4]octane core can give rise to interesting dynamic processes, such as ring-puckering or nitrogen inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational changes and the energy barriers associated with them. By analyzing changes in line shape and coalescence of signals, it is possible to quantify the rates of these exchange processes. Such studies are critical for understanding the molecule's flexibility and how it might interact with biological targets.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined and compared to the calculated value, providing definitive proof of its elemental composition. While a specific HRMS report for this compound is not publicly available, it is a standard characterization technique for novel compounds. The molecular weight of C₈H₁₆N₂ is 140.1313 g/mol .

Ion Calculated m/z Observed m/z
[M+H]⁺140.1313Data not available

This table illustrates the principle of HRMS analysis. The observed value would be obtained from experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate and identify individual components in a mixture. In the synthesis of this compound, GC-MS would be an invaluable tool for monitoring the reaction progress, identifying any byproducts, and assessing the purity of the final compound. The gas chromatogram would separate the target compound from starting materials and impurities based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for their identification.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR and MS provide a wealth of information about the structure in solution and the gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. nih.gov This technique can unambiguously establish the absolute stereochemistry of chiral centers and provide precise bond lengths, bond angles, and torsional angles.

For a spirocyclic compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a significant achievement. The resulting crystal structure would provide an exact three-dimensional model of the molecule, revealing the precise conformation of the azetidine and pyrrolidine rings and the orientation of the ethyl substituent. researchgate.netmdpi.com This information is invaluable for computational modeling and for understanding structure-activity relationships. To date, a crystal structure for this compound has not been reported in the publicly accessible literature. However, crystallographic studies on related diazaspiro compounds have been instrumental in confirming their structures and understanding their solid-state packing. weizmann.ac.ilmdpi.com

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available

This table would be populated with data from an X-ray crystallographic analysis, which is currently not available for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups and elucidating the structural framework of a molecule. These techniques measure the vibrational energies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them. For a molecule like this compound, the spectra would be a composite of the vibrational modes of its constituent parts: the azetidine ring, the N-ethylpiperidine-like moiety, and the spirocyclic center.

The azetidine ring , a four-membered nitrogen-containing heterocycle, possesses characteristic vibrational modes. The N-H stretching vibration in an unsubstituted azetidine is a prominent feature. In the case of this compound, this secondary amine is part of the spiro structure. Its N-H stretching frequency would be expected in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations of the azetidine ring typically appear in the 1200-1350 cm⁻¹ region. Ring deformation and scissoring motions of the CH₂ groups within the strained four-membered ring would also give rise to distinct absorptions in the fingerprint region (below 1500 cm⁻¹).

The N-ethylpiperidine portion of the molecule contributes its own set of characteristic vibrations. The C-H stretching vibrations of the ethyl group and the piperidine (B6355638) ring methylenes are expected in the 2800-3000 cm⁻¹ range. The C-N stretching of the tertiary amine in the piperidine-like ring will also be present, typically in the 1000-1200 cm⁻¹ region.

The spirocyclic nature of this compound, where the two rings are joined at a single carbon atom, introduces conformational rigidity. This rigidity can lead to sharper and more defined vibrational bands compared to more flexible, open-chain analogs. The vibrational coupling between the two rings through the spiro center can also result in subtle shifts in the frequencies of the vibrational modes compared to the individual parent heterocycles.

A predicted Infrared (IR) spectrum of this compound would exhibit key features from both the azetidine and N-ethylpiperidine components. The following tables summarize the characteristic IR and Raman bands for N-ethylpiperidine and the known IR data for azetidine, which serve as a basis for predicting the spectrum of the target compound.

Table 1: Characteristic Vibrational Frequencies of N-Ethylpiperidine

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aliphatic) 2800-3000 Strong
CH₂ Scissoring 1440-1470 Medium
C-N Stretch (Tertiary Amine) 1000-1200 Medium-Strong

Data inferred from publicly available spectra for N-ethylpiperidine.

Table 2: Characteristic Infrared Frequencies of Azetidine

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300-3500 Medium
C-H Stretch (Aliphatic) 2850-2960 Strong
CH₂ Scissoring ~1460 Medium
C-N Stretch 1200-1350 Medium

Data is based on published spectroscopic studies of azetidine. chemicalbook.comacs.org

Raman spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for probing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the C-C backbone of the rings and the symmetric C-H stretching modes. The ring breathing vibrations of both the azetidine and piperidine-like rings would also be expected to be strong in the Raman spectrum.

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique used to determine the binding energies of electrons in a molecule, providing direct insight into its electronic structure. wikipedia.orgiupac.org In PES, a sample is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energy can be calculated, which corresponds to the energy required to remove an electron from a specific molecular orbital. libretexts.org

Core Electron Spectra (XPS):

X-ray Photoelectron Spectroscopy (XPS) probes the tightly bound core electrons. The binding energies of core electrons are characteristic of the element and its oxidation state. For this compound, XPS would show distinct peaks for the C 1s and N 1s core levels.

N 1s Spectrum: The molecule contains two nitrogen atoms in different chemical environments: a secondary amine in the azetidine ring and a tertiary amine in the piperidine-like ring. This difference in the chemical environment would be expected to result in two closely spaced peaks in the N 1s region of the XPS spectrum. The N 1s binding energy for saturated amines is typically in the range of 399-401 eV. The nitrogen of the N-ethyl group (tertiary amine) would likely have a slightly different binding energy compared to the nitrogen in the azetidine ring (secondary amine) due to the differing alkyl substitution and ring strain.

C 1s Spectrum: The carbon atoms in this compound are also in several distinct environments: the spiro carbon, the carbons adjacent to the nitrogen atoms in both rings, the carbons in the ethyl group, and the other ring carbons. This would lead to a broad or convoluted C 1s peak, which could be deconvoluted to reveal the contributions from the different types of carbon atoms. Carbons bonded to nitrogen will have a higher binding energy than purely aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom.

Valence Electron Spectra (UPS):

Ultraviolet Photoelectron Spectroscopy (UPS) is used to investigate the valence electrons, which are involved in chemical bonding. The UPS spectrum provides information about the energies of the molecular orbitals.

The highest occupied molecular orbitals (HOMOs) of this compound would be associated with the lone pairs of electrons on the two nitrogen atoms. These would give rise to the lowest ionization energy bands in the UPS spectrum. The two nitrogen lone pairs would likely have slightly different ionization energies due to their different environments (secondary vs. tertiary, and the influence of ring strain). The spectrum would also contain a series of broader bands at higher ionization energies corresponding to the sigma bonds of the C-C, C-N, and C-H framework.

By comparing the experimental PES data with theoretical calculations, a detailed understanding of the electronic structure and molecular orbital composition of this compound can be achieved.

Table 3: Predicted Core Electron Binding Energies for this compound

Atom Orbital Predicted Binding Energy (eV) Notes
Nitrogen N 1s (azetidine) ~399-401 Secondary amine environment
Nitrogen N 1s (N-ethyl) ~399-401 Tertiary amine environment, slight shift expected
Carbon C 1s (C-N) ~286-287 Higher binding energy due to bonding with nitrogen

Predicted values are based on typical binding energies for similar functional groups.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Azetidine

Computational and Theoretical Investigations of 6 Ethyl 2,6 Diazaspiro 3.4 Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For the 2,6-diazaspiro[3.4]octane scaffold, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. While specific DFT studies on 6-Ethyl-2,6-diazaspiro[3.4]octane are not reported, research on related systems, such as the formation of a 2,6-diazaspiro[3.4]octane derivative, has employed DFT calculations at the B3LYP-D3 level of theory to analyze reaction pathways. acs.org For the parent 2,6-diazaspiro[3.4]octane, we can predict that the nitrogen atoms, due to their higher electronegativity compared to carbon and hydrogen, will be regions of higher electron density. The addition of an ethyl group at the 6-position is expected to have a modest electron-donating effect, which could subtly influence the charge distribution and reactivity of the adjacent nitrogen atom.

A hypothetical DFT calculation on this compound would likely yield data similar to that presented in the following conceptual table, which illustrates the types of parameters that would be determined.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Hypothetical Value Description
Total Energy -441.XXXX Hartrees The total electronic energy of the molecule in its ground state.
HOMO Energy -6.XX eV Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy 1.XX eV Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 7.XX eV The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability.

Note: The values in this table are illustrative and not based on actual experimental or published computational data for this compound.

Ab initio and semi-empirical methods provide alternative approaches to studying molecular properties. wikipedia.org Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. wikipedia.org

For a molecule like this compound, semi-empirical methods such as AM1 or PM3 could be employed to rapidly assess its geometric and electronic properties. These methods would likely predict a non-planar structure due to the spirocyclic nature of the core and would provide estimates of properties like heat of formation and ionization potential. While less accurate than DFT or high-level ab initio calculations, they are useful for initial computational screening.

Table 2: Comparison of Computational Methods for Molecular Property Prediction

Method Type Key Features Applicability to this compound
Ab Initio (e.g., MP2, CCSD(T)) High accuracy, computationally expensive. Provides benchmark data for geometry and energy.
Density Functional Theory (e.g., B3LYP) Good balance of accuracy and cost. Suitable for a wide range of electronic and structural property calculations.

| Semi-empirical (e.g., AM1, PM7) | Fast, less accurate, good for large molecules. | Useful for initial conformational searches and qualitative electronic analysis. mdpi.com |

Conformational Analysis via Molecular Mechanics and Dynamics

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

The conformational landscape of this compound is defined by the puckering of the two rings and the orientation of the ethyl group. Energy minimization techniques, often using molecular mechanics force fields like MMFF94 or AMBER, can be used to find the most stable conformers. The potential energy surface (PES) represents the energy of the molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.orgwikipedia.org

For this compound, the exploration of the PES would likely reveal several low-energy conformers corresponding to different puckering states of the azetidine (B1206935) and pyrrolidine (B122466) rings and various rotational positions of the ethyl group. Molecular dynamics simulations can further explore the conformational space by simulating the movement of the atoms over time, providing insight into the flexibility of the molecule and the transitions between different conformations. nih.gov

The spirocyclic nature of the 2,6-diazaspiro[3.4]octane core introduces significant ring strain, which in turn influences its conformational preferences. The fusion of a four-membered azetidine ring and a five-membered pyrrolidine ring at a single carbon atom creates a rigid structure with limited conformational freedom compared to acyclic or monocyclic amines. This rigidity is a desirable trait in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation energies.

For reactions involving the 2,6-diazaspiro[3.4]octane scaffold, such as its synthesis or further functionalization, computational studies can map out the entire reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products.

A study on the strain-release-driven aroylation of four-membered rings to produce a derivative of 2,6-diazaspiro[3.4]octane utilized computational experiments to demonstrate that the presence of strain can significantly lower the reaction barrier. acs.org Another study on the spirocyclization of bicyclo[1.1.0]butanes to form 6,7-diazaspiro[3.4]octanes proposed a reaction mechanism involving several intermediates. nih.govrsc.org These studies underscore the power of computational methods in understanding and predicting the reactivity of strained spirocyclic systems. For a hypothetical reaction involving this compound, transition state analysis would provide crucial information on the feasibility and kinetics of the transformation.

Elucidation of Reaction Pathways and Intermediates

The synthesis of the 2,6-diazaspiro[3.4]octane core and its derivatives involves complex multi-step reaction sequences. Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions, identifying key intermediates, and understanding the factors that control reaction outcomes.

Reaction Pathways: Synthetic routes to the 2,6-diazaspiro[3.4]octane scaffold often employ annulation strategies, where either the azetidine or the pyrrolidine ring is constructed onto an existing ring system. rsc.orgresearchgate.net For instance, a common approach involves the cyclization of a linear or monocyclic precursor containing the necessary amine functionalities. nih.gov Another documented pathway for creating a novel 2,6-diazaspiro[3.4]octane derivative is through the Raney-Ni reduction of a precursor molecule. acs.org

Computational methods, particularly Density Functional Theory (DFT), can model these synthetic transformations. By calculating the potential energy surface of the reaction, chemists can map out the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS) structure for each step of the reaction. The energy of this transition state determines the activation energy barrier, which is directly related to the reaction rate. For example, in a study of a related strain-release-driven reaction, computational experiments demonstrated that the energy barrier for radical addition to a strained cyclobutylidene was significantly lower than for a less strained analogue, explaining the observed higher yield. acs.org

Identification of Intermediates: Reaction pathways are composed of a series of elementary steps that proceed through one or more reactive intermediates. These intermediates are often short-lived and present in low concentrations, making them difficult to detect experimentally. Synthetic protocols for derivatives of 2,6-diazaspiro[3.4]octane show the use of stable intermediates, such as those utilizing a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms to ensure selective reaction at another site. nih.gov

Computational modeling can predict the structure and stability of these intermediates. By calculating the geometry and energy of proposed intermediate structures, researchers can determine their viability. For example, in the synthesis of spirocyclic amines, intermediates such as N-acylated or N-benzylated species are common, and their structures can be computationally optimized to confirm their role in the reaction sequence. nih.govresearchgate.net

Table 1: Computational Data for a Strain-Release Driven Radical Addition Reaction This table illustrates the type of data generated from computational studies to compare reaction pathways. The data is for a reaction involving a cyclobutylidene nitrile, a structurally related system to spirocycles.

Reactant SystemEnergy Barrier (kcal/mol)Reaction Thermodynamics (kcal/mol)
Cyclobutylidene Nitrile (Strained)~1.5-2 kcal/mol lowerMore Favorable
β,β-dimethyl analogue (Less Strained)HigherLess Favorable
Data derived from a comparative computational study on related Michael acceptors. acs.org

Prediction of Stereochemical Outcomes

The this compound molecule is chiral, with the spiro carbon atom (C4) being a stereocenter. Therefore, its synthesis can potentially lead to different stereoisomers. Predicting and controlling the stereochemical outcome of reactions is a significant challenge in organic synthesis, and computational methods are invaluable in this endeavor.

While specific computational studies on the stereoselective synthesis of this compound are not prominent in the literature, the principles of such predictions are well-established. The stereochemical outcome of a reaction is determined by the relative energy of the transition states leading to the different stereoisomeric products. tudelft.nl

For example, in a reaction creating a new stereocenter, there will be at least two diastereomeric transition states. Computational chemists can build molecular models of these transition states and calculate their energies using high-level quantum mechanical methods. The transition state with the lower calculated energy will correspond to the major product, allowing for a prediction of the diastereomeric ratio (d.r.). tudelft.nl This approach has been successfully applied to various stereoselective syntheses, including those for spirocyclic systems. rsc.orgnih.gov

The final product distribution can be governed by either kinetic or thermodynamic control. tudelft.nl

Kinetic Control: At lower temperatures or with shorter reaction times, the product distribution is governed by the relative activation energies of the competing pathways. The product that forms the fastest (via the lowest energy transition state) will predominate.

Thermodynamic Control: Under conditions where the initial products can revert to an intermediate and re-react (e.g., higher temperatures), the reaction will eventually reach equilibrium. The final product ratio will then reflect the relative thermodynamic stabilities of the products themselves.

Computational calculations can predict both the kinetic and thermodynamic products, providing crucial guidance for optimizing reaction conditions to achieve the desired stereoisomer. tudelft.nl

Computational Prediction of Structural Stability and Thermodynamic Properties

Computational chemistry provides a direct route to the fundamental structural and energetic properties of a molecule like this compound. These calculations are essential for understanding its intrinsic stability and behavior.

Methods such as Density Functional Theory (DFT) and other ab initio quantum mechanical approaches are used to perform these predictions. nih.govrsc.org The process typically begins with a geometry optimization, where the algorithm systematically alters the molecule's bond lengths, angles, and dihedral angles to find the lowest energy conformation—the molecule's most stable three-dimensional structure. researchgate.net

Once the optimized geometry is found, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum but also provides the vibrational frequencies of the molecule. From these frequencies, and by applying the principles of statistical thermodynamics, a wide range of thermodynamic properties can be calculated. nih.gov

Table 2: Predicted Thermodynamic Properties via Computational Methods This table lists key thermodynamic properties that can be calculated for this compound using standard computational chemistry protocols.

PropertyDescriptionComputational Method
Heat of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.Quantum mechanical calculations (e.g., G3, G4, CBS-QB3)
Gibbs Free Energy (G) A measure of the total available energy of the system to do work. Used to predict the spontaneity of processes.Derived from calculated enthalpy and entropy.
Entropy (S) A measure of the molecular disorder or randomness.Calculated from vibrational, rotational, and translational partition functions.
Heat Capacity (Cv) The amount of heat required to raise the temperature of the substance by one degree Celsius.Calculated from vibrational frequencies.

These theoretical calculations provide baseline data that can be used to predict reactivity, stability, and behavior in various chemical environments. rsc.org

Relative Stabilities of Isomers and Diastereomers

For a given molecular formula, multiple constitutional isomers and stereoisomers can exist. masterorganicchemistry.comkhanacademy.org Computational chemistry offers a robust method for determining the relative stabilities of these different isomers by calculating their energies. nih.govuci.edu The "Minimum Energy Principle" suggests that, in many cases, the most stable isomer is the one most likely to be abundant. nih.gov

Constitutional Isomers: For this compound (C₈H₁₆N₂), constitutional isomers would include molecules where the ethyl group is attached to a different position (e.g., on the other nitrogen or a carbon atom) or where the spirocyclic core itself is arranged differently. To compare their stabilities, each isomer's geometry is computationally optimized to find its lowest energy structure. The electronic energies of these optimized structures are then compared. The isomer with the lowest absolute energy is predicted to be the most thermodynamically stable. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used for accurate energy comparisons. nih.govchemrxiv.org

Diastereomers: While this compound itself is a single pair of enantiomers, reactions involving this molecule could introduce a second stereocenter, leading to diastereomers. Diastereomers have different physical properties and different energies. masterorganicchemistry.com The relative stability of a pair of diastereomers can be calculated in the same way as for constitutional isomers: by optimizing their structures and comparing their final energies. uci.edu The energy difference (ΔE or ΔG) between diastereomers determines their equilibrium ratio. Even very small energy differences, which can be challenging to calculate accurately, can influence the physical properties and reactivity of the diastereomers. acs.org

Table 3: Illustrative Table for Computational Comparison of Isomer Stability This table provides a hypothetical example of how computational results would be presented to show the relative stability of different isomers of C₈H₁₆N₂.

IsomerComputational MethodRelative Energy (kJ/mol)Predicted Most Stable
This compound CCSD(T)//B3LYP/6-311++G(d,p)0.00Yes
1-Ethyl-2,6-diazaspiro[3.4]octane CCSD(T)//B3LYP/6-311++G(d,p)+ x.xxNo
(Hypothetical Diastereomer A) CCSD(T)//B3LYP/6-311++G(d,p)+ y.yyNo
(Hypothetical Diastereomer B) CCSD(T)//B3LYP/6-311++G(d,p)+ z.zzNo
Note: The energy values are purely illustrative to demonstrate the concept.

Reactivity Profile and Transformational Chemistry of 6 Ethyl 2,6 Diazaspiro 3.4 Octane Scaffolds

Amine Reactivity and Functional Group Interconversions on the Spirocyclic Core

The presence of two secondary amine groups with different steric and electronic environments in the parent 2,6-diazaspiro[3.4]octane scaffold allows for diverse and selective functionalization. The ethyl group at the N6 position of the title compound influences the nucleophilicity and steric accessibility of this nitrogen.

The nitrogen atoms in the 6-ethyl-2,6-diazaspiro[3.4]octane core behave as nucleophiles, readily participating in reactions with various electrophiles. encyclopedia.pub This reactivity is fundamental to the construction of more complex molecules built upon this scaffold. Common transformations include N-alkylation and N-acylation.

The differing ring sizes of the azetidine (B1206935) (4-membered) and pyrrolidine (B122466) (5-membered) rings, along with the ethyl substituent at N6, create a distinction in the reactivity of the two nitrogen atoms. The N2 atom, part of the more strained azetidine ring, and the N6 atom in the pyrrolidine ring exhibit differential nucleophilicity, which can be exploited for regioselective functionalization. For instance, in related diazaspiroalkanes, reactions with electrophiles can often be directed to one nitrogen over the other by carefully selecting reagents and reaction conditions.

A general representation of nucleophilic substitution at the nitrogen centers is shown below:

ReactantReagentProductReaction Type
This compoundAlkyl Halide (R-X)N-Alkyl-6-ethyl-2,6-diazaspiro[3.4]octaneN-Alkylation
This compoundAcyl Chloride (R-COCl)N-Acyl-6-ethyl-2,6-diazaspiro[3.4]octaneN-Acylation

The nitrogen atoms of the this compound scaffold can be made more reactive through electrophilic activation. This often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can modulate the reactivity of one nitrogen, allowing for selective functionalization of the other. nih.gov For example, N-Boc protected 2,6-diazaspiro[3.4]octane is a common intermediate, enabling selective derivatization at the unprotected nitrogen. synquestlabs.com

Subsequent removal of the protecting group reveals the free amine for further reactions. This strategy is crucial for the synthesis of complex derivatives where specific placement of different substituents is required. nih.gov For instance, a study on nitrofuran derivatives utilized a Boc-protected 2,6-diazaspiro[3.4]octane core to build a library of compounds with potential antitubercular activity. mdpi.comnih.gov The synthesis involved acylation of the free secondary amine, followed by deprotection and further modification.

Another derivatization strategy involves sulfonylation. For example, the free amine of a protected diazaspiro[3.4]octane can react with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to yield a sulfonamide. nih.gov

Stereochemical Control in Reactions Involving the Spirocenter

The spirocenter of this compound is a quaternary carbon atom at the junction of the two rings. While this spirocenter itself is achiral in the parent molecule, substitution on the rings can create stereocenters. The inherent rigidity of the spirocyclic system can influence the stereochemical outcome of reactions at adjacent positions.

Stereochemical control is a critical aspect of synthesizing complex, biologically active molecules. youtube.com In the context of spirocyclic systems, substrate control, where the existing stereochemistry of the molecule directs the outcome of a new reaction, is a key strategy. youtube.com For spiro[3.3]heptane scaffolds, which are structurally related, the formation of the second ring can be achieved with stereochemical control using methods like dichloroketene (B1203229) addition or Meinwald oxirane rearrangement. nih.gov While specific studies on stereocontrol for the this compound are not widely reported, the principles derived from similar spirocyclic systems are applicable. The fixed spatial arrangement of the rings can block or favor attack of a reagent from a particular face, leading to a high degree of diastereoselectivity.

Ring-Opening and Rearrangement Reactions of the Spiro[3.4]octane System

The 2,6-diazaspiro[3.4]octane system contains an azetidine ring, which is a strained four-membered ring. Under certain conditions, this strain can be released through ring-opening reactions. For example, treatment with strong nucleophiles or under reductive conditions could potentially lead to the cleavage of one of the C-N bonds in the azetidine ring.

While specific ring-opening reactions for this compound are not extensively documented in the reviewed literature, related azetidine-containing spirocycles are known to undergo strain-release driven reactions. researchgate.net For instance, azabicyclo[1.1.0]butanes, which are highly strained precursors, can undergo electrophile-induced spirocyclization to form azetidine-containing spirocycles. researchgate.net Conversely, conditions that promote C-N bond cleavage, such as catalytic hydrogenation with certain catalysts or strong reducing agents, could potentially lead to ring-opened products.

Regioselective and Chemoselective Transformations

Regioselectivity and chemoselectivity are paramount when functionalizing a molecule with multiple reactive sites, such as this compound. The electronic and steric differences between the N2 (azetidine) and N6 (pyrrolidine) nitrogens allow for selective reactions.

Chemoselectivity is often achieved through the use of protecting groups. As mentioned earlier, by protecting one nitrogen atom, reactions can be directed specifically to the other. For example, in the synthesis of nitrofuran antitubercular leads, the use of a Boc protecting group on one of the nitrogens of the 2,6-diazaspiro[3.4]octane core was a key step to enable selective acylation of the other nitrogen. nih.gov

Regioselectivity can be influenced by the reaction conditions. For example, the N6 nitrogen, being part of a less-strained five-membered ring and bearing an ethyl group, may exhibit different reactivity compared to the N2 nitrogen in the four-membered ring. This difference can be exploited to achieve selective alkylation, acylation, or other modifications at one site over the other.

The following table summarizes some of the selective transformations possible on the diazaspiro[3.4]octane core:

Starting MaterialReagent/ConditionsProductType of SelectivityReference
N-Boc-2,6-diazaspiro[3.4]octaneCarboxylic acid, coupling agentN-Acyl-N'-Boc-2,6-diazaspiro[3.4]octaneChemoselective acylation nih.gov
N-Boc-2,6-diazaspiro[3.4]octaneMsCl, Et3NN-Mesyl-N'-Boc-2,6-diazaspiro[3.4]octaneChemoselective sulfonylation nih.gov
(1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylaminet-BuOK, THF, 70 °C2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptaneRegioselective intramolecular cyclization thieme-connect.de

Role of 6 Ethyl 2,6 Diazaspiro 3.4 Octane As a Molecular Scaffold and Building Block

Exploration of Chemical Space with Spirocyclic Architectures

The use of spirocyclic scaffolds like 6-Ethyl-2,6-diazaspiro[3.4]octane is a key strategy for exploring novel chemical space in drug discovery. nih.govenamine.net Unlike traditional flat, aromatic compounds, spirocycles possess an inherent three-dimensionality, which is a desirable trait for interacting with the complex, three-dimensional binding sites of biological targets like proteins. bldpharm.comtandfonline.comnih.gov This shift towards sp3-rich, non-planar structures is often referred to as an "escape from flatland". nih.govresearchgate.net

The defining feature of a spirocycle is the single, shared carbon atom that joins two rings. tandfonline.com This spiro-atom, a quaternary carbon, imparts significant structural rigidity and a distinct three-dimensional shape. bldpharm.comcolab.ws In the case of this compound, the fusion of the azetidine (B1206935) and pyrrolidine (B122466) rings creates a compact and spatially well-defined structure. sigmaaldrich.comrsc.org

This fixed geometry is crucial for a concept known as vectorization. The substituents attached to the scaffold project outwards in precise, predictable directions or "vectors". sigmaaldrich.com By modifying the attachment points on the diazaspiro[3.4]octane core, chemists can systematically alter the spatial orientation of functional groups, which is critical for optimizing interactions with a biological target. bldpharm.comtandfonline.com The rigidity of the scaffold ensures that the entropic penalty upon binding to a target is minimized, which can lead to improved potency and selectivity. enamine.netresearchgate.nettandfonline.com This controlled orientation is a significant advantage over flexible, linear molecules whose numerous possible conformations can make effective binding less probable. bldpharm.com

The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for multiple, different biological receptors when appropriately modified. acs.orgnih.gov Spirocycles are increasingly recognized as privileged scaffolds in medicinal chemistry. researchgate.netrsc.orgresearchgate.net The 2,6-diazaspiro[3.4]octane core, from which the 6-ethyl derivative is made, is considered one such privileged structure.

These scaffolds are frequently found in bioactive natural products and approved drugs, suggesting they possess inherent drug-like qualities. acs.orgrsc.org Their value lies in providing a robust, three-dimensional template that can be decorated with various functional groups to create libraries of diverse compounds. nih.govacs.orgresearchgate.net This approach allows for the efficient exploration of biologically relevant chemical space, increasing the probability of discovering new bioactive agents. nih.govacs.org The structural complexity and rigidity of privileged scaffolds like this compound are advantageous for identifying novel molecular space, which can also be beneficial for securing intellectual property. rsc.org

Scaffold Diversity and Molecular Rigidity in Organic Synthesis

The appeal of spirocyclic systems in organic synthesis is rooted in their combination of scaffold diversity and molecular rigidity. researchgate.netrsc.org While there is a vast number of possible ring combinations and substitutions, each resulting spirocycle maintains a conformationally restricted framework. nih.govresearchgate.net This rigidity is a powerful tool in drug design, as it allows chemists to lock a molecule's functional groups into a specific, biologically active conformation, potentially enhancing efficacy and reducing off-target effects. colab.wstandfonline.com

The 2,6-diazaspiro[3.4]octane scaffold is a prime example of this principle. It serves as a rigid core that can be systematically modified. For instance, the two nitrogen atoms provide points for introducing a wide range of substituents, leading to diverse derivatives while the core spirocyclic structure remains intact. mdpi.com This approach of using a rigidifying scaffold helps to improve key physicochemical properties, such as solubility and metabolic stability, when compared to more flexible, non-spirocyclic analogues. bldpharm.comtandfonline.com The high fraction of sp3-hybridized carbons in such scaffolds generally correlates with improved success rates in clinical development. bldpharm.comnih.govtandfonline.com

Strategies for Constructing Chemical Libraries of Spirocyclic Derivatives

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The use of spirocyclic scaffolds like this compound provides an excellent foundation for diversity-oriented synthesis (DOS), a strategy aimed at populating chemical space with structurally diverse and complex molecules. acs.orgnih.gov

Strategies for building libraries of spirocyclic derivatives often involve a modular or building-block approach. nih.govnih.gov This typically includes:

Developing a robust synthesis for the core scaffold: Efficient, scalable routes to the central spirocycle are essential. For the related 2-azaspiro[3.4]octane, several annulation strategies have been developed using readily available starting materials and conventional chemical transformations to construct either the cyclopentane (B165970) or the four-membered ring. rsc.org

Introducing points of diversification: The scaffold is designed with reactive sites, or "exit vectors," where a variety of chemical groups can be attached. nih.gov In this compound, the secondary amine at the 2-position is a key diversification point.

Parallel synthesis: Once the core scaffold is prepared, parallel synthesis techniques are used to rapidly generate a large number of derivatives by reacting the core with a library of different chemical building blocks. researchgate.netnih.gov

A practical example is the elaboration of the 2,6-diazaspiro[3.4]octane core to create a small library of nitrofuran carboxamides. mdpi.com In this work, the core building block was used to explore different peripheral substituents, leading to the identification of a highly potent antitubercular agent. mdpi.comacs.org This demonstrates how a single spirocyclic scaffold can be leveraged to quickly generate and test a focused set of novel compounds. mdpi.com

Integration into Advanced Organic Synthesis Pathways

Beyond its direct use in screening libraries, this compound and its parent scaffold serve as key intermediates in more complex, multi-step organic synthesis pathways. Their well-defined and rigid structure makes them reliable building blocks for constructing larger, more intricate molecular architectures. researchgate.net

The 2,6-diazaspiro[3.4]octane scaffold is used as a multifunctional module in drug discovery programs. researchgate.net Its utility as an intermediate stems from the ability to perform selective chemical modifications at its different positions. For example, one nitrogen can be protected while the other is functionalized, allowing for the stepwise and controlled construction of a target molecule.

A notable application is its use as a key intermediate in the development of novel therapeutic agents. Research has shown that incorporating this scaffold can lead to compounds with significant biological activity, including potent antitubercular properties. mdpi.com In one synthetic sequence, a protected 2,6-diazaspiro[3.4]octane derivative was synthesized and then elaborated through a series of reactions, including amide couplings, to produce the final, biologically active compounds. mdpi.com This integration into a synthetic pathway highlights the scaffold's role not just as a source of three-dimensionality, but as a practical and versatile component for building complex and potentially therapeutic molecules. mdpi.com

As Multifunctional Modules in Synthetic Design

The compound this compound serves as a quintessential example of a multifunctional module in modern synthetic design, particularly within medicinal chemistry. Its utility stems from a combination of a rigid three-dimensional structure and the presence of two chemically distinct nitrogen atoms, which can be selectively functionalized. This allows the scaffold to act as a versatile hub for building molecular complexity and systematically exploring chemical space.

The core of its modularity lies in the differential reactivity of its two amine centers: the secondary amine at the N2 position and the tertiary amine at the N6 position. The secondary amine (N2) provides a reactive handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and the formation of amides or sulfonamides. mdpi.comgoogle.com This enables the straightforward introduction of diverse side chains and functional groups, allowing chemists to systematically modify one part of the molecule.

Research findings highlight the practical application of this modular design. In the synthesis of novel antitubercular agents, for instance, a core 2,6-diazaspiro[3.4]octane building block was first prepared on a multigram scale. mdpi.comnih.gov This core module, with one nitrogen protected, was then used as a common intermediate. The unprotected nitrogen was subsequently elaborated with various nitrofuran carboxamides and diverse azole-containing peripheral groups. mdpi.comnih.gov This strategy demonstrates the scaffold's role as a central connecting point, enabling a diversity-oriented synthesis approach where the "molecular periphery" is systematically explored to optimize biological activity. mdpi.comnih.gov This modular approach resulted in the identification of a remarkably potent antitubercular lead, underscoring the effectiveness of using the this compound scaffold as a multifunctional building block. mdpi.com

The table below summarizes the key reactive sites and their utility in synthetic design, illustrating the compound's role as a multifunctional module.

Table 1: Reactive Sites and Synthetic Utility of this compound

Reactive SiteDescriptionExample Synthetic TransformationsSynthetic Role
N2 Amine A nucleophilic secondary amine within the azetidine ring.Acylation (e.g., with acryloyl chloride), Carboxamide formation, Arylation, Sulfonylation. mdpi.comgoogle.comPrimary point for introducing diverse functional groups and building molecular complexity.
N6 Amine A tertiary amine within the pyrrolidine ring, bearing an ethyl substituent.Influences basicity and overall molecular properties. Can be involved in quaternization reactions.Modulates physicochemical properties like solubility and lipophilicity; provides a stable anchor.
Spirocyclic Core A rigid framework composed of fused azetidine and pyrrolidine rings.Maintained throughout synthetic sequences to provide a defined 3D geometry. mdpi.comresearchgate.netActs as a rigid scaffold to orient appended functional groups in specific vectors for optimal target interaction.

Future Research Directions and Unaddressed Challenges in Diazaspiro 3.4 Octane Chemistry

Development of Novel and Highly Efficient Synthetic Routes

A primary challenge lies in the development of more efficient and practical methods for constructing the diazaspiro[3.4]octane core and its derivatives, such as 6-Ethyl-2,6-diazaspiro[3.4]octane.

Future research must prioritize the creation of synthetic pathways that are both step-economic, minimizing the number of synthetic operations, and scalable to produce materials for extensive biological evaluation. Current strategies often involve multi-step sequences that can be cumbersome and low-yielding. nih.govrsc.org Annulation strategies, where one ring is built onto another, have shown promise, utilizing conventional transformations and readily available starting materials to reduce reliance on chromatographic purification. nih.govrsc.org

A key goal is the development of tandem or sequential reactions that can rapidly build molecular complexity from simple precursors. For instance, a two-step sequential process involving a Kinugasa reaction followed by a Conia-ene-type cyclization has been successfully employed to synthesize 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity. rsc.org Expanding such one-pot methodologies to access the core 2,6-diazaspiro[3.4]octane skeleton is a critical area for future work. The objective is to devise routes that are not only efficient in a laboratory setting but also robust enough for large-scale production, a necessity for advancing compounds through the drug discovery pipeline. nih.gov

The pharmaceutical industry is increasingly pressured to adopt more environmentally responsible manufacturing processes. jddhs.com The principles of green chemistry—such as waste minimization, use of renewable feedstocks, and avoidance of hazardous reagents—are central to the future of diazaspiro[3.4]octane synthesis. jocpr.commdpi.com Traditional syntheses often rely on hazardous solvents and reagents that pose environmental and safety challenges. jocpr.com

Future synthetic strategies should focus on:

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, glycerol, ethanol, or supercritical CO2. jocpr.commdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to replace stoichiometric reagents, thereby reducing waste and improving atom economy. jddhs.comresearchgate.net

Energy Efficiency: Investigating energy-efficient techniques like microwave-assisted synthesis or continuous flow processing to shorten reaction times and lower energy consumption. jddhs.com

Solvent-Free Reactions: Developing mechanochemical or solvent-free reaction conditions to drastically reduce waste streams. mdpi.com

By integrating these green chemistry principles, the environmental footprint of producing valuable scaffolds like this compound can be significantly reduced, aligning chemical synthesis with sustainability goals. jocpr.comresearchgate.net

Advancements in Stereocontrol and Asymmetric Synthesis of Complex Derivatives

The spirocyclic nature of the diazaspiro[3.4]octane core introduces a defined three-dimensional geometry. However, substitution on the rings can create stereocenters, leading to diastereomers and enantiomers with potentially different biological activities. A significant challenge is the precise control of stereochemistry during synthesis.

Recent advances in catalytic asymmetric synthesis offer powerful tools to address this challenge. frontiersin.org For example, a two-step sequential reaction for preparing 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones achieved not only satisfactory yields but also high diastereo- and enantioselectivity. rsc.org Future research should expand upon these successes to develop a broader range of enantioselective methods applicable to various diazaspiro[3.4]octane derivatives. This includes the design of new chiral catalysts and auxiliaries specifically tailored for these spirocyclic systems. Achieving high levels of stereocontrol is crucial for dissecting structure-activity relationships and developing single-isomer drug candidates.

Exploration of New Chemical Transformations and Reactivity Patterns

The full chemical potential of the diazaspiro[3.4]octane scaffold has yet to be unlocked. Research is needed to explore novel chemical reactions that can selectively functionalize the core structure at different positions. This "periphery exploration" allows for the synthesis of diverse compound libraries to screen for biological activity. nih.govacs.org

One study demonstrated that by exploring different substituents around the 2,6-diazaspiro[3.4]octane core, a remarkably potent antitubercular lead compound was identified from a relatively small set of derivatives. nih.gov This highlights the value of developing versatile and robust methods for derivatization. Future work should investigate transformations such as selective C-H activation, late-stage functionalization, and ring-opening reactions to access novel chemical space. Understanding the inherent reactivity of the strained four-membered azetidine (B1206935) ring within the spirocycle could lead to unique strain-release-driven reactions, providing pathways to complex molecular architectures that are otherwise difficult to access. acs.org

Table 1: Synthetic Approaches to Diazaspiro[3.4]octane Derivatives

MethodKey Transformation(s)Target ScaffoldKey Features
Annulation Strategy nih.govrsc.orgAnnulation of a cyclopentane (B165970) or four-membered ring2-Azaspiro[3.4]octaneUses readily available materials; minimizes purification
Sequential Reaction rsc.orgKinugasa reaction; Conia-ene-type cyclization8-Methylene-2,6-diazaspiro[3.4]octane-1,5-dioneHigh diastereo- and enantioselectivity
Periphery Exploration nih.govNitrofuran carboxamide formation; azole synthesisFunctionalized 2,6-diazaspiro[3.4]octanesDiversity-oriented synthesis to find potent leads
Strain-Release Reaction acs.orgDecarboxylative Giese-type reactionFunctionalized 2,6-diazaspiro[3.4]octanesUtilizes ring strain for novel reactivity

Integration of Computational Design with Synthetic Methodologies for De Novo Scaffold Design

Computational chemistry offers a powerful platform to accelerate the design of novel synthetic routes and new molecular scaffolds. semanticscholar.org In silico screening can be used to evaluate the feasibility of proposed synthetic pathways before any experimental work is undertaken, saving time and resources. semanticscholar.org By using theoretical calculations, such as Density Functional Theory (DFT), chemists can predict reaction outcomes and identify the most promising routes, as demonstrated in the development of a synthesis for 2,6-dimethylchroman-4-one. semanticscholar.org

For diazaspiro[3.4]octane chemistry, this approach can be used to:

Design novel derivatives with optimized properties by predicting their binding to biological targets.

Create entirely new spirocyclic scaffolds (de novo design) based on the diazaspiro[3.4]octane template.

Guide the development of step-economic syntheses by modeling reaction energetics and transition states. semanticscholar.org

The synergy between computational design and experimental synthesis will be instrumental in efficiently exploring the vast chemical space around the diazaspiro[3.4]octane core.

Mechanistic Investigations of Underexplored Reactions involving Diazaspiro[3.4]octanes

A deeper mechanistic understanding of the reactions used to synthesize and functionalize diazaspiro[3.4]octanes is essential for process optimization and the rational design of new transformations. While some syntheses have been developed, the underlying mechanisms are not always fully elucidated. researchgate.net

For example, mechanistic investigations, often supported by computational studies, can reveal intricate details of reaction pathways, such as concerted bond cleavages or the nature of key intermediates. researchgate.net Future research should focus on detailed mechanistic studies of key ring-forming and functionalization reactions. This could involve a combination of kinetic experiments, isotopic labeling, and high-level computational modeling to map out reaction energy profiles. Such fundamental knowledge is critical for overcoming synthetic hurdles, improving reaction efficiency, and uncovering novel reactivity patterns that can be exploited for the construction of complex molecules.

Q & A

Basic: How can researchers optimize the synthetic route for 6-Ethyl-2,6-diazaspiro[3.4]octane using factorial design?

Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) principles, such as full or fractional factorial designs, to systematically assess variables (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Step 1: Identify critical parameters through preliminary screening (e.g., reaction time, reagent stoichiometry).
  • Step 2: Construct a 2<sup>k</sup> factorial design (where k = number of variables) to evaluate interactions between factors .
  • Step 3: Use response surface methodology (RSM) to refine optimal conditions.
  • Validation: Monitor yield and purity via HPLC or NMR, referencing literature on analogous spirocyclic compounds (e.g., tert-butyl derivatives in ).
    Note: Prioritize reproducibility by documenting deviations and control experiments .

Advanced: How can contradictory bioactivity data for this compound across assays be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line variability, ligand off-target effects). Address this by:

  • Step 1: Conduct dose-response curves in parallel assays to identify potency thresholds (e.g., IC50 shifts in enzyme vs. cell-based assays).
  • Step 2: Apply statistical meta-analysis to quantify variability (e.g., ANOVA for inter-assay differences) and adjust for confounding factors (e.g., solvent interference) .
  • Step 3: Validate mechanisms using orthogonal techniques (e.g., SPR for binding kinetics, CRISPR knockdowns for target specificity).
    Example: highlights the core’s role in inhibiting hepatitis B capsid assembly; discrepancies may stem from conformational dynamics in different assay formats .

Basic: What spectroscopic and chromatographic techniques are critical for validating the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic geometry and ethyl substitution patterns (e.g., diastereotopic proton splitting).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) and monitor byproducts (e.g., open-chain intermediates).
    Reference: Align with protocols for structurally similar compounds, such as 6-methyl derivatives ( ), and adhere to IUPAC nomenclature .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

  • Step 1: Synthesize analogs with systematic modifications (e.g., ethyl → isopropyl, spiro ring expansion) to probe steric and electronic effects.
  • Step 2: Map bioactivity data (e.g., binding affinity, cellular cytotoxicity) onto 3D-QSAR models (e.g., CoMFA, CoMSIA) to identify pharmacophores.
  • Step 3: Cross-validate predictions with molecular dynamics simulations (e.g., docking to menin-MLL1 or VDAC1 targets, as in ).
    Key Consideration: Ensure alignment with theoretical frameworks (e.g., ligand efficiency metrics) and account for solubility/logP trade-offs .

Basic: What computational methods predict the physicochemical properties and target interactions of this compound?

Methodological Answer:

  • Physicochemical Prediction: Use tools like Schrödinger’s QikProp or Molinspiration to estimate logP, pKa, and bioavailability (Lipinski’s Rule of Five).
  • Target Docking: Employ AutoDock Vina or Glide for virtual screening against reported targets (e.g., dopamine D3 receptor in ).
  • MD Simulations: Run GROMACS or NAMD to assess conformational stability in aqueous/membrane environments.
    Integration: Cross-reference predictions with experimental data (e.g., SPR binding assays) to refine models .

Advanced: How can researchers design a mechanistic study to elucidate the spirocyclic core’s role in biological activity?

Methodological Answer:

  • Hypothesis-Driven Approach: Test whether the spirocyclic constraint enhances target selectivity (e.g., via reduced entropy of binding).
  • Experimental Workflow:
    • Synthesize constrained vs. linear analogs.
    • Compare binding kinetics (SPR) and cellular efficacy (e.g., luciferase reporter assays).
    • Perform X-ray crystallography or Cryo-EM to resolve ligand-target complexes.
  • Data Interpretation: Apply thermodynamic integration to quantify energy contributions (ΔG, ΔS) and validate via free-energy perturbation (FEP) simulations .

Basic: What strategies ensure robust reproducibility in synthesizing this compound?

Methodological Answer:

  • Standardization: Document reaction parameters (e.g., inert atmosphere, moisture control) and use certified reference materials (e.g., tert-butyl derivatives in ).
  • Quality Control: Implement in-process analytics (e.g., inline FTIR for intermediate tracking).
  • Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw spectra/chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.